1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione
Description
1-(4-Chlorobenzyl)-5-nitro-1H-indole-2,3-dione is a synthetic derivative of indole-2,3-dione (isatin), a heterocyclic compound with a broad spectrum of biological activities. This compound features a 4-chlorobenzyl group at the N1 position and a nitro substituent at the C5 position of the indole core. Its molecular formula is C₁₅H₈ClN₂O₄, with a molecular weight of 315.69 g/mol. The compound is of interest in medicinal chemistry due to structural similarities to bioactive indole derivatives, particularly in antituberculosis and anticancer research .
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-nitroindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-3-1-9(2-4-10)8-17-13-6-5-11(18(21)22)7-12(13)14(19)15(17)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEXQPICQWPNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210946 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278803-50-2 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278803-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 5-nitroindole-2,3-dione under basic conditions. The reaction typically employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-5-nitro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chlorobenzyl)-5-nitro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- N1 Substitution : The 4-chlorobenzyl group in the target compound increases steric bulk and lipophilicity compared to smaller groups like methyl (e.g., 1-methyl-5-nitro analog) .
- Dihedral Angles : In 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione, the dihedral angle between the benzyl and indole planes is 88.44°, suggesting near-perpendicular orientation that may reduce π-π stacking interactions .
Physicochemical Properties
Melting Points and Stability
Lipophilicity (LogP)
- Target Compound : Predicted LogP ≈ 2.5–3.0 (estimated from structural analogs).
- 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione : The methoxy group (LogP ≈ 1.6) reduces lipophilicity compared to the chloro analog .
- Piperazine-2,3-dione Derivatives : ClogP values for 1,4-disubstituted analogs range from 1.2–2.8, highlighting the impact of aromatic vs. aliphatic substitutions .
Antituberculosis Activity
- The target compound’s analogs, such as 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, exhibit MIC values of 0.5–2.0 µg/mL against Mycobacterium tuberculosis H37Rv, outperforming morpholine/piperidine derivatives (MIC > 10 µg/mL) .
- Mechanism : The nitro group may act as a redox-active moiety, generating reactive nitrogen species toxic to mycobacteria.
Antitumor Potential
- 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione shows activity against human tumor cell lines, with IC₅₀ values in the low micromolar range, attributed to intercalation or topoisomerase inhibition .
Biological Activity
1-(4-Chlorobenzyl)-5-nitro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a nitro group and a chlorobenzyl moiety attached to an indole backbone. Its molecular formula is with a molar mass of approximately 330.74 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:
| Pathogen | Inhibition Zone Diameter (mm) | Reference Standard |
|---|---|---|
| Pseudomonas aeruginosa | 18 | Ampicillin (0 mm) |
| Klebsiella pneumoniae | 12 | Ampicillin (0 mm) |
| Candida albicans | 29 | Fluconazole (21 mm) |
| Aspergillus niger | 18 | Fluconazole (16 mm) |
These results indicate significant antimicrobial efficacy, particularly against Candida albicans , where the compound exhibited a diameter of inhibition zone (DIZ) of 29 mm, outperforming the reference standard fluconazole .
Anticancer Activity
The anticancer properties of the compound have been evaluated in various studies. Notably, it has shown promising activity against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| MCF-7 | 1.84 | Doxorubicin (2.57) |
| HCT-116 | 3.31 | Doxorubicin (3.70) |
| HepG2 | 6.99 | Doxorubicin (3.56) |
The compound exhibited potent antiproliferative effects, particularly against breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and alters membrane permeability, contributing to its antimicrobial effects.
Case Studies
Several case studies have documented the efficacy of this compound in vitro:
- Study on Anticancer Activity :
- Study on Antimicrobial Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
